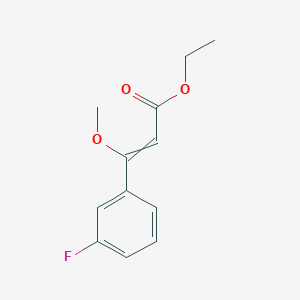

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate

説明

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate (EFM) is a versatile chemical compound used in a variety of scientific research applications. It is a synthetic compound, consisting of three carbon atoms, two oxygen atoms, one fluorine atom, and one ethyl group. EFM is a colorless liquid with a sweet, fragrant odor and a boiling point of about 166°C. It is a structural analog of ethyl 3-methyl-3-methoxyacrylate, a compound that has been used for many years in a variety of research applications.

科学的研究の応用

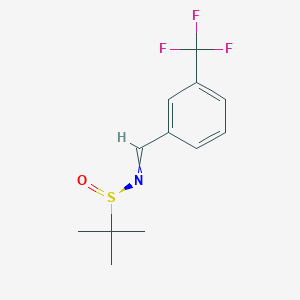

Synthesis of Schiff Bases

Schiff bases are a class of organic compounds with significant biological activities. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate can be used to synthesize new Schiff bases, which have shown promising results in the treatment of infectious diseases. These compounds have been tested for their antibacterial and antifungal activities, with some showing moderate activity against Candida spp. and particularly against C. albicans .

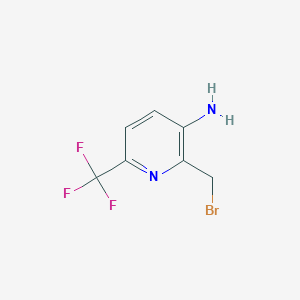

Antimicrobial Activity

The derivatives of Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate have been evaluated for their potential as antimicrobial agents. The synthesized Schiff bases derived from this compound have been found to possess antibacterial and antifungal properties, which could be beneficial in developing new treatments for drug-resistant strains of bacteria and fungi .

Antifungal Applications

In the realm of antifungal research, Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been tested against various fungal species. Some derivatives have demonstrated moderate antifungal activity, which is crucial for addressing the rapid increase in opportunistic fungal infections, especially in immunocompromised patients .

Cytotoxicity Studies

The safety profile of new compounds is paramount. Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives have been subjected to cytotoxicity studies to determine their effect on cell lines. This is a vital step in ensuring that potential new drugs are safe for further development and eventual clinical use .

Molecular Docking Studies

Understanding the mechanism of action is key to drug development. Molecular docking studies have been conducted with Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate derivatives to elucidate their antibacterial and antifungal activity. These studies target essential enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase .

Development of Biologically Active Molecules

Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate serves as a building block for the preparation of biologically active molecules. Its structure allows for the creation of diverse compounds with potential pharmacological applications, contributing to the field of medicinal chemistry .

Pharmacological Research

Indole derivatives, which can be synthesized using Ethyl 3-(3-fluorophenyl)-3-methoxyacrylate, have a wide range of biological and clinical applications. They are of particular interest due to their diverse pharmacological activities, which include potential therapeutic applications .

Chemical Synthesis and Drug Design

This compound is also valuable in chemical synthesis and drug design. Its fluorinated structure makes it a useful intermediate in the synthesis of more complex chemical entities. Researchers can modify its structure to design new drugs with specific desired activities .

特性

IUPAC Name |

ethyl 3-(3-fluorophenyl)-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-3-16-12(14)8-11(15-2)9-5-4-6-10(13)7-9/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSNHAVOTXHSASZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1=CC(=CC=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 126969387 | |

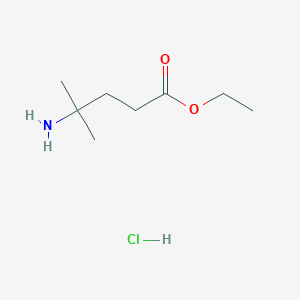

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

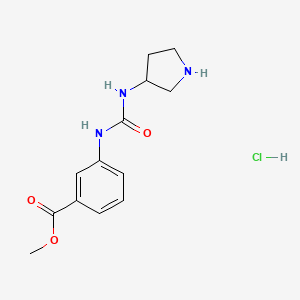

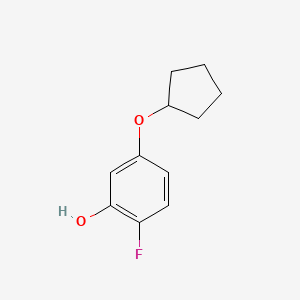

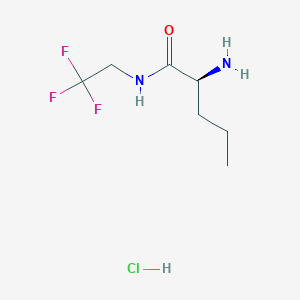

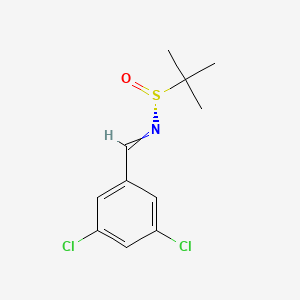

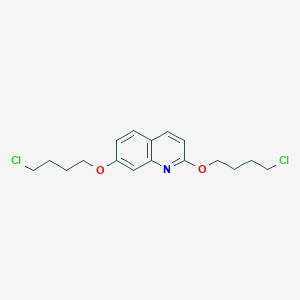

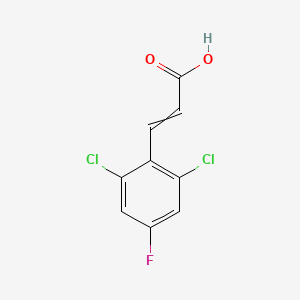

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde](/img/structure/B1412750.png)

![4-[6-(3-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine](/img/structure/B1412751.png)

![1-[4-(3-Chlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412759.png)

![1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate](/img/structure/B1412760.png)